molecular formula C16H19ClN4O2 B6471695 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-methoxypyrimidine CAS No. 2640881-99-6

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-methoxypyrimidine

Cat. No.: B6471695
CAS No.: 2640881-99-6
M. Wt: 334.80 g/mol
InChI Key: ZBZZRNXREKBKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-methoxypyrimidine is a useful research compound. Its molecular formula is C16H19ClN4O2 and its molecular weight is 334.80 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.1196536 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of the compound 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-methoxypyrimidine is the PCSK9 protein . PCSK9, or Proprotein Convertase Subtilisin/Kexin type 9, plays a crucial role in the regulation of cholesterol metabolism. It binds to low-density lipoprotein receptors (LDLRs) and promotes their degradation, thereby controlling the amount of cholesterol that cells in the body can absorb .

Mode of Action

This compound is a It is converted by liver carboxyesterase (CES1) to its active form, which selectively inhibits PCSK9 protein synthesis . The inhibition of PCSK9 protein synthesis prevents the degradation of LDLRs, allowing these receptors to recycle back to the cell surface and remove more LDL cholesterol from the bloodstream .

Biochemical Pathways

The compound affects the cholesterol metabolism pathway by inhibiting the PCSK9 protein . This inhibition increases the recycling of LDLRs to the cell surface, enhancing the uptake of LDL cholesterol from the bloodstream and reducing the overall levels of LDL cholesterol, often referred to as “bad cholesterol”. This can have downstream effects on the development of atherosclerosis and cardiovascular disease.

Result of Action

The result of the compound’s action is a significant reduction in plasma PCSK9 levels . . This can potentially reduce the risk of developing atherosclerosis and cardiovascular disease.

Action Environment

The action of the compound is influenced by the metabolic activity of the liver, as the compound is a liver-targeted prodrug . Environmental factors that affect liver function, such as diet, alcohol consumption, and the presence of liver disease, could potentially influence the compound’s action, efficacy, and stability.

Properties

IUPAC Name

2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-5-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2/c1-22-13-8-19-16(20-9-13)21-6-3-12(4-7-21)11-23-15-2-5-18-10-14(15)17/h2,5,8-10,12H,3-4,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZZRNXREKBKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.